molecular formula C21H44NO7P B3044030 1-Tridecanoyl-sn-glycero-3-phosphocholine CAS No. 20559-17-5

1-Tridecanoyl-sn-glycero-3-phosphocholine

Cat. No. B3044030
CAS RN: 20559-17-5
M. Wt: 453.5 g/mol
InChI Key: WNRCJJWBAXNAPE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tridecanoyl-sn-glycero-3-phosphocholine (1-TDC) is a phospholipid derived from glycerol and fatty acids. It is a naturally occurring phospholipid found in the cell membrane of many organisms, including human cells. It is a polar molecule and is amphiphilic, meaning it is both hydrophobic and hydrophilic. It is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques .


Molecular Structure Analysis

The molecular formula of this compound is C21H44NO7P . The exact mass is 453.286 . It is composed of a glycerol backbone attached to a tridecanoic acid head group and a phosphocholine tail group.


Physical And Chemical Properties Analysis

This compound is hygroscopic and not light sensitive . It has a stability of 1 year and should be stored at -20°C .

Scientific Research Applications

Critical Micellar Concentration Studies

Studies have explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs. Analytical techniques such as NMR and chromatography were used to determine the critical micellar concentration, providing insights into the physical characteristics of these compounds in biological studies, which suggests their monomolecular presence at typical concentrations used in biological research (Kramp et al., 1984).

Synthetic Methodology

Research has been conducted on the synthesis of mixed-acid 1,2-diacylglycerophosphocholines, using 1-O-tritylglycerophosphocholine as a starting material. This process involves a two-step synthesis, offering a convenient method for producing these compounds in both small and large scales (Hermetter et al., 1989).

Enzymatic Synthesis

Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, which possesses potent biological activities, has been explored. This research focused on the acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction, highlighting the potential for biological synthesis of these compounds (Wykle et al., 1980).

Bicelle Systems in Structural Biology

Bicelle systems, formed by mixtures of phosphocholines, have been assessed for their use in structural biology. This research utilized techniques like nuclear magnetic resonance (NMR) to study the size and morphology of these bicelles, demonstrating their utility in conformational studies of proteins and peptides (Wu et al., 2010).

Infrared Reflection Absorption Spectroscopy

The application of infrared reflection absorption spectroscopy (IRRAS) to study enzymatic processes at the air-water interface has been explored using phosphocholines. This method allows monitoring key steps in enzymatic reactions, providing detailed insights into the interactions between various compounds (Gericke & Hühnerfuss, 1994).

Exocrine Secretory Glands Study

Research on the effects of various phosphocholines on the secretion of amylase from exocrine glands has been conducted. This study provides insights into the molecular interactions and potential applications of these compounds in studying exocrine gland functions (Söling et al., 1984).

Ozone Interaction Studies

Investigations into the interactions of phosphocholine monolayers with ozone at the air-water interface have been carried out. This research is significant for understanding the chemical reactions of phosphocholines under different environmental conditions (Lai et al., 1994).

Hydrophobic Mismatch in Lipid Bilayers

Studies on the hydrophobic mismatch between alpha-helical transmembrane peptides and lipid bilayers have been performed. These studies are crucial for understanding the interactions between peptides and phosphocholines in membrane environments (Weiss et al., 2003).

Mechanism of Action

Target of Action

1-Tridecanoyl-sn-glycero-3-phosphocholine, also known as 13:0 Lyso PC, is a type of lysophosphatidylcholine (LPC) which is a polar lipid localized to the cell membranes of oxidized lipoproteins . It is known to be a bioactive molecule associated with the progression of atherosclerosis . It is also involved in various biological processes such as vascular reproduction, development, and myelination .

Mode of Action

The compound acts as a bioactive proinflammatory lipid secreted on pathological response . It is also a parasympathomimetic acetylcholine precursor, which may have potential for the treatment of Alzheimer’s disease and dementia . It rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Biochemical Pathways

The compound is involved in the lipid metabolism pathway. It has been used as an internal standard in lipid extraction from brain tissues and macrophages . It is also used in liquid chromatography/MS analyses of lysophospholipids .

Pharmacokinetics

It is known that it is a polar lipid and is localized to the cell membranes of oxidized lipoproteins . This suggests that it may have good bioavailability in the body. It is also light-sensitive and hygroscopic .

Result of Action

The compound is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease . It is also known to be implicated in neuronal diseases and cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic , suggesting that it should be stored in a dark, dry environment. It is also used as a detergent , indicating that it may interact with other substances in its environment.

Safety and Hazards

No special measures are required for handling 1-Tridecanoyl-sn-glycero-3-phosphocholine. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin .

Biochemical Analysis

Biochemical Properties

1-Tridecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . It is also implicated in neuronal diseases and cancer .

Cellular Effects

This compound influences cell function in several ways. It is involved in various biological processes such as vascular reproduction, development, and myelination . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It is known to be a bioactive molecule, associated with the progression of atherosclerosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been used as an internal standard in lipid extraction from brain tissues and macrophages using modified Bligh and Dyer protocol .

properties

IUPAC Name

[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCJJWBAXNAPE-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347065
Record name (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20559-17-5
Record name (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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